Ambonin - 108044-04-8

Ambonin

Catalog Number: EVT-258885
CAS Number: 108044-04-8
Molecular Formula: C26H28O13
Molecular Weight: 548.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ambonin is a biochemical.
Overview

Ambonin is a compound derived from the sago palm, specifically from the starch extracted from the pith of the tree. It is primarily utilized in food production and has garnered interest due to its potential health benefits and applications in various food products. The sago palm, scientifically known as Metroxylon sagu, is predominantly found in Southeast Asia, particularly in Indonesia, where it plays a significant role in local diets and economies.

Source

Ambonin is sourced from the sago palm, which grows in tropical regions. The extraction process involves harvesting the palm, cutting it into sections, and processing the pith to obtain sago starch. This starch can then be further processed into various forms, including noodles and baked goods. The production methods can vary widely, ranging from traditional manual techniques to modern mechanized processes that significantly increase yield and efficiency .

Classification

Ambonin can be classified as a carbohydrate, specifically a polysaccharide. It primarily consists of amylose and amylopectin, which are types of starch. In terms of food science, it falls under the category of functional foods due to its nutritional properties and potential health benefits.

Synthesis Analysis

Methods

The synthesis of Ambonin involves several steps:

  1. Harvesting: Mature sago palms are harvested when they reach optimal maturity.
  2. Processing: The trunk is cut into manageable sections, and the pith is extracted.
  3. Starch Extraction: The pith undergoes mechanical processing to separate the starch granules from fibrous materials.
  4. Drying and Milling: The extracted starch is dried and milled into a fine powder for use in various applications.

Technical Details

The extraction process can be categorized into three technological levels:

  • Traditional Technology: Utilizes simple tools and manual labor, resulting in lower yields but potentially higher quality starch.
  • Semi-Modern Technology: Employs basic machinery to improve efficiency while maintaining some traditional practices.
  • Modern Technology: Involves automated systems that maximize output, with production capacities significantly higher than traditional methods .
Molecular Structure Analysis

Structure

The molecular structure of Ambonin primarily consists of glucose units linked by glycosidic bonds, forming a polysaccharide chain. The specific arrangement of these chains determines the properties of the starch.

Data

The average molecular weight of sago starch can vary but typically ranges between 10^5 to 10^6 g/mol depending on the processing method and conditions used during extraction.

Chemical Reactions Analysis

Reactions

Ambonin undergoes various chemical reactions during cooking and processing:

  • Gelatinization: When heated with water, starch granules swell and absorb water, leading to thickening.
  • Retrogradation: Upon cooling, some gelatinized starch may reassociate into a more crystalline structure, affecting texture.

Technical Details

These reactions are crucial for determining the texture and mouthfeel of food products made with Ambonin. Understanding these processes allows for better control over product quality in food manufacturing.

Mechanism of Action

Process

The mechanism of action for Ambonin primarily revolves around its role as a carbohydrate source in food products. Upon consumption, it is broken down into glucose units by enzymes in the digestive system, providing energy.

Data

Research indicates that Ambonin may have a low glycemic index compared to other carbohydrates, suggesting it could be beneficial for blood sugar management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in hot water; forms a gel upon cooling.
  • Texture: Fine powder with smooth consistency.

Chemical Properties

  • pH: Typically neutral (around 6-7).
  • Moisture Content: Should be kept low (below 14%) to prevent spoilage.

Relevant analyses show that Ambonin retains its functional properties even after processing, making it suitable for various culinary applications .

Applications

Ambonin has several scientific uses:

  • Food Industry: Used as a thickening agent in sauces, soups, and desserts; also utilized in gluten-free products due to its high starch content.
  • Nutritional Supplements: Potentially beneficial for energy-dense diets.
  • Biodegradable Packaging: Research is ongoing into using sago starch as a sustainable alternative for packaging materials due to its biodegradable nature.

Properties

CAS Number

108044-04-8

Product Name

Ambonin

IUPAC Name

7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C26H28O13

Molecular Weight

548.5 g/mol

InChI

InChI=1S/C26H28O13/c27-10-26(34)11-37-25(23(26)33)36-9-18-20(30)21(31)22(32)24(39-18)38-14-5-6-15-17(7-14)35-8-16(19(15)29)12-1-3-13(28)4-2-12/h1-8,18,20-25,27-28,30-34H,9-11H2

InChI Key

VXFVOLUPWBOJSY-NIDIBMQHSA-N

SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=C(C=C5)O)O)O)O)O)(CO)O

Solubility

Soluble in DMSO

Synonyms

Ambonin

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=C(C=C5)O)O)O)O)O)(CO)O

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